5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C19H20N4O4S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. It is characterized by its unique structural features, which include a pyrazole ring, a dimethylsulfamoyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate with an appropriate amine, such as 4-ethylphenylamine, under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-phenyl-1H-pyrazole-3-carboxamide
- 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c1-5-14-6-9-16(10-7-14)22-21(26)18-13-17(23-24-18)15-8-11-19(29-4)20(12-15)30(27,28)25(2)3/h6-13H,5H2,1-4H3,(H,22,26)(H,23,24) |
InChI Key |
MGCYQYPVIZYIPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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